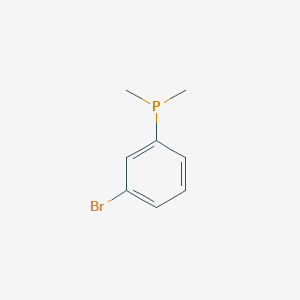
(3-Bromophenyl)-dimethylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)-dimethylphosphane, also known as 3-BromoPPh2Me, is a chemical compound that has been gaining increasing attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
(3-Bromophenyl)-dimethylphosphane has been studied for its potential applications in various fields of scientific research. One of its primary uses is as a ligand for catalytic reactions, particularly in the field of organometallic chemistry. It has also been investigated for its potential as a phosphine source for the synthesis of phosphine-based materials.
Mechanism of Action
Target of Action
Similar compounds such as (3s)-n- (3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s likely that it interacts with its targets through a process of binding and inhibition, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been found to inhibit the akt pathway , which plays a crucial role in cell survival and apoptosis.
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, and metabolism . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Related compounds have been found to inhibit cancer cell invasion in vitro and tumor growth in vivo . They also have been found to produce free radicals and reactive oxygen species (ROS) through routine metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromophenyl)-dimethylphosphane. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can affect the compound’s stability and activity .
Advantages and Limitations for Lab Experiments
One advantage of using (3-Bromophenyl)-dimethylphosphane in laboratory experiments is its high solubility in organic solvents, which allows for easy manipulation and purification of the compound. However, its toxicity and potential health hazards must be carefully considered when handling the compound.
Future Directions
There are several potential future directions for research involving (3-Bromophenyl)-dimethylphosphane. One area of interest is the development of new catalytic reactions using this compound as a ligand. It may also be investigated for its potential as a phosphine source for the synthesis of new materials. Additionally, further studies on the mechanism of action and potential health hazards of this compound may be warranted.
Synthesis Methods
The synthesis of (3-Bromophenyl)-dimethylphosphane is typically achieved through a reaction between 3-bromophenyl magnesium bromide and dimethyl chlorophosphine. The resulting compound is a white solid that is highly soluble in organic solvents such as chloroform and dichloromethane.
Properties
IUPAC Name |
(3-bromophenyl)-dimethylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrP/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZUUDGFWAPNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
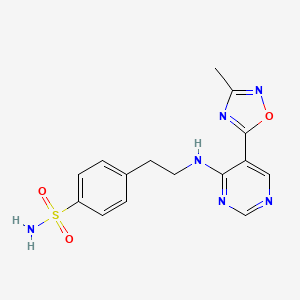
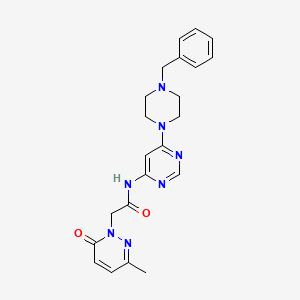
![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)
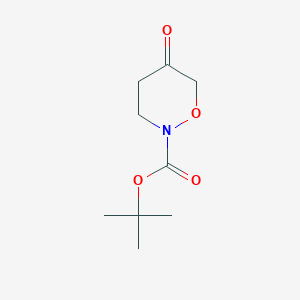

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
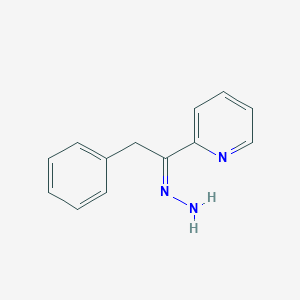
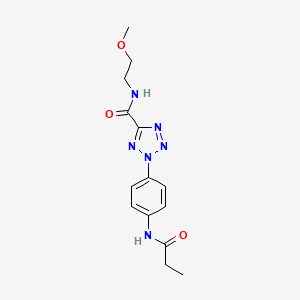
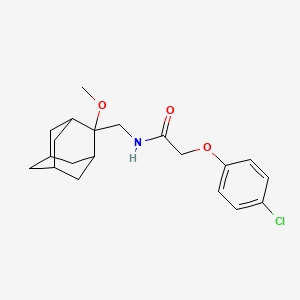
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)
